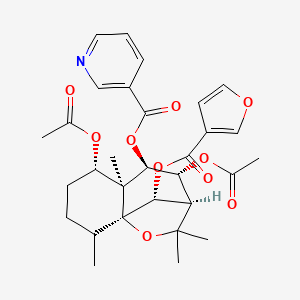
Celapanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celapanine is a sesquiterpenoid.
Applications De Recherche Scientifique
Antibacterial Activity
Overview
Celapanine exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that it is effective against clinical strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Case Study Findings
In a study evaluating the antibacterial efficacy of this compound, the following results were observed:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/100 µL) |
|---|---|---|
| Staphylococcus aureus | 22.18 ± 0.30 | 50 |
| Klebsiella pneumoniae | 13.58 ± 0.22 | >100 |
| Pseudomonas aeruginosa | 13.10 ± 0.29 | >100 |
These results indicate that this compound is particularly potent against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin in some assays .
Nootropic Activity
Overview
this compound has been investigated for its potential nootropic effects, which may enhance cognitive functions such as memory and learning.
Case Study Findings
A study on the methanolic extract of Celastrus paniculatus demonstrated significant nootropic activity in rats. The findings are summarized below:
| Treatment Group | Dose (mg/kg) | Transfer Latency (seconds) |
|---|---|---|
| Control | - | 101.33 ± 3.3 |
| Aluminum Chloride | - | 108 ± 2.8 |
| This compound | 100 | 70.23 ± 2.5 |
| This compound | 200 | 65.45 ± 3.1 |
| This compound | 400 | 60.12 ± 4.0 |
The results indicated that higher doses of this compound significantly reduced transfer latency in the Morris water maze test, suggesting improved spatial memory and cognitive function .
Anti-Fertility Activity
Overview
Research has also explored the anti-fertility effects of this compound, particularly in male rats.
Case Study Findings
In an experimental setup where adult male rats were administered this compound, results showed a significant reduction in reproductive organ weight and spermatogenesis:
| Parameter | Control Group | This compound Group (250 mg/kg) |
|---|---|---|
| Reproductive Organ Weight | Normal | Decreased |
| Spermatogenesis | Normal | Significantly Inhibited |
These findings suggest that this compound may have potential applications in contraceptive development .
Propriétés
Numéro CAS |
52658-32-9 |
|---|---|
Formule moléculaire |
C30H35NO10 |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
[(1S,5S,6S,7R,8R,9R,12R)-5,8-diacetyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H35NO10/c1-16-9-10-21(37-17(2)32)29(6)25(40-26(34)19-8-7-12-31-14-19)23(38-18(3)33)22-24(30(16,29)41-28(22,4)5)39-27(35)20-11-13-36-15-20/h7-8,11-16,21-25H,9-10H2,1-6H3/t16?,21-,22+,23+,24+,25-,29-,30+/m0/s1 |
Clé InChI |
MHXMEJIEIHJTGN-GTTNOKDOSA-N |
SMILES |
CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |
SMILES isomérique |
CC1CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |
SMILES canonique |
CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















